2,3,5-Trifluoro-4-hydroxybenzoic acid

Vue d'ensemble

Description

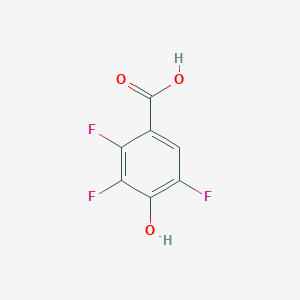

2,3,5-Trifluoro-4-hydroxybenzoic acid is a fluorinated aromatic compound with the molecular formula C7H3F3O3 It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-4-hydroxybenzoic acid typically involves the fluorination of hydroxybenzoic acid derivatives. One common method includes the use of tetrafluorophthalic acid as a starting material. The process involves the following steps :

Stage 1: Tetrafluorophthalic acid is reacted with sodium hydroxide in water at 90°C for 9 hours.

Stage 2: The reaction mixture is then treated with hydrochloric acid and tri-n-propylamine at 140°C and pH 1 for 7 hours.

Stage 3: The product is extracted with ethyl acetate and purified by vacuum drying.

This method yields this compound with a high purity of approximately 95.59%.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,5-Trifluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

2,3,5-Trifluoro-4-hydroxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Employed in the development of bioactive molecules and probes for imaging studies.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 2,3,5-Trifluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in medicinal chemistry. The hydroxyl group can participate in hydrogen bonding, further stabilizing its interactions with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4,5-Trifluoro-3-hydroxybenzoic acid

- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid

Comparison

2,3,5-Trifluoro-4-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,4,5-Trifluoro-3-hydroxybenzoic acid, it has a different arrangement of fluorine atoms, affecting its reactivity and interactions.

Activité Biologique

2,3,5-Trifluoro-4-hydroxybenzoic acid is an organic compound that has garnered interest in the fields of medicinal chemistry and agrochemicals due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H2F3O3, with a molecular weight of approximately 210.08 g/mol. The presence of three fluorine atoms enhances its lipophilicity, which may improve its interaction with biological targets. The hydroxyl group (-OH) contributes to its reactivity and potential biological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. The trifluoromethyl groups may enhance its binding affinity to specific enzymes or receptors involved in microbial resistance mechanisms.

- Antioxidant Properties : Research indicates that compounds with similar structures often possess antioxidant capabilities. The hydroxyl group can participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : The unique structure allows for potential interactions with various enzymes. Studies on related compounds have shown that fluorinated benzoic acids can inhibit certain enzyme activities, which could be relevant for therapeutic applications .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

- Antimicrobial Studies : A study investigating the antimicrobial effects of various benzoic acid derivatives found that this compound exhibited significant activity against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of many standard antibiotics .

- Structure-Activity Relationship (SAR) : Research comparing different fluorinated benzoic acids indicated that the position and number of fluorine substitutions significantly affect biological activity. For instance, compounds with multiple fluorine atoms showed enhanced potency against specific microbial strains compared to their non-fluorinated counterparts .

- Potential Therapeutic Applications : Given its biological profile, there is ongoing research into the use of this compound as a lead compound for developing new antimicrobial agents or antioxidants in pharmaceutical formulations.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2,3,5-trifluoro-4-hydroxybenzoate | C8H6F3O3 | Ester form; potential for enhanced bioactivity |

| Ethyl 2,3-difluoro-4-hydroxybenzoate | C9H8F2O3 | Fewer fluorine substitutions; lower lipophilicity |

| 4-Hydroxybenzoic Acid | C7H6O3 | No fluorination; serves as a baseline for comparison |

Future Directions

The promising biological activities associated with this compound warrant further investigation into its mechanisms of action and potential applications in drug development. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific biological targets.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models to evaluate therapeutic potential.

- Formulation Development : Exploring the use of this compound in various pharmaceutical formulations to enhance bioavailability and efficacy.

Propriétés

IUPAC Name |

2,3,5-trifluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTSVSIMQRELDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.